Home > Products > Screening Compounds P33991 > 4-(2-chloro-6-fluorophenyl)-7,8-dimethyl-3,4-dihydroquinolin-2(1H)-one
4-(2-chloro-6-fluorophenyl)-7,8-dimethyl-3,4-dihydroquinolin-2(1H)-one -

4-(2-chloro-6-fluorophenyl)-7,8-dimethyl-3,4-dihydroquinolin-2(1H)-one

Catalog Number: EVT-4812673
CAS Number:
Molecular Formula: C17H15ClFNO
Molecular Weight: 303.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Potential Role in Scientific Research: Based on the properties of related compounds discussed in the papers, "4-(2-chloro-6-fluorophenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone" could potentially be of interest for research in areas like:
    • Medicinal Chemistry: 3,4-dihydro-2(1H)-quinolinones are known to exhibit a wide range of biological activities, including antidepressant, antipsychotic, and antiasthmatic effects [, , , , ].
    • Materials Science: Some substituted 3,4-dihydro-2(1H)-quinolinones have shown potential applications in organic electronics and photonics [].
Synthesis Analysis
  • Acid-catalyzed Cyclization: This method involves the cyclization of appropriately substituted N-aryl-β-amino acids or their derivatives in the presence of an acid catalyst. [, ]
  • Condensation Reactions: Various condensation reactions, such as the Friedländer synthesis, can be utilized to construct the quinolinone ring system. [, ]
Mechanism of Action
  • Interaction with Receptors: Many 3,4-dihydro-2(1H)-quinolinones are known to bind to specific receptors in the central nervous system, such as serotonin and dopamine receptors [, , ].
  • Inhibition of Enzymes: Some derivatives have shown enzyme inhibitory activity, such as phosphodiesterase inhibition [].
Applications
  • Drug Development: Its structural features suggest potential for targeting various receptors and enzymes relevant to diseases like depression, anxiety, psychosis, and asthma [, , , , , ].
  • Materials Science: Depending on its physicochemical properties, it could be investigated for potential applications in areas like organic electronics, sensors, or dye chemistry [].

1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-3,4-dihydro-5-methoxy-2(1H)-quinolinone

Compound Description: 1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-3,4-dihydro-5-methoxy-2(1H)-quinolinone hydrochloride (34b) and its mesylate (34c) were investigated for their potential as antidepressant drugs with central nervous system-stimulating activity. These compounds demonstrated significant effects on reducing sleeping time in halothane-anesthetized mice and accelerating recovery from concussion-induced coma. [] Furthermore, they exhibited binding affinity for sigma receptors, suggesting their potential as sigma receptor agonists. [] Notably, both 34b and 34c displayed antidepressant-like activity in the forced-swimming test with mice, reducing immobility time even after a single administration. []

Relevance: This compound is structurally related to 4-(2-chloro-6-fluorophenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone by sharing the core structure of a 3,4-dihydro-2(1H)-quinolinone ring. Both compounds feature substitutions at the 1-position of the quinolinone ring, albeit with different alkyl chains and terminal groups. [] The presence of a halogenated phenyl group is another shared feature, contributing to their potential pharmacological activity.

1-[4-(4-aryl-1-piperazinyl)butyl]-3,4-dihydro-2(1H)-quinolinones

Compound Description: A series of 1-[4-(4-aryl-1-piperazinyl)butyl]-3,4-dihydro-2(1H)-quinolinones were synthesized and their receptor binding profiles were determined, revealing potent antagonist activity against 5-HT1A, 5-HT2, and D2 receptors. [] Specifically, the m-chloro (5) and o-methoxy (6) derivatives exhibited high binding affinities, suggesting potential antipsychotic properties. []

Relevance: These compounds, particularly the m-chloro (5) and o-methoxy (6) derivatives, share the 3,4-dihydro-2(1H)-quinolinone core with 4-(2-chloro-6-fluorophenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone. [] The presence of an aryl-piperazinyl group at the 1-position of the quinolinone ring is a key commonality, although the specific aryl substituents and the length of the alkyl chain connecting the piperazine moiety differ. [] This shared scaffold suggests potential similarities in their interactions with certain receptors, highlighting their relevance for exploring the structure-activity relationships of compounds with this core structure.

1-[3-(4-butyl-1-piperidinyl)propyl]-3,4-dihydro-2(1H)-quinolinone (77-LH-28-1)

Compound Description: 1-[3-(4-butyl-1-piperidinyl)propyl]-3,4-dihydro-2(1H)-quinolinone (77-LH-28-1) is a selective agonist of the M1 muscarinic acetylcholine receptor (mAChR). [] Its pharmacological activity was investigated, revealing both orthosteric and allosteric modes of interaction with the M1 mAChR. [] 77-LH-28-1 exhibited competitive binding with the orthosteric antagonist [3H]N-methyl scopolamine and interacted with an allosteric site when the orthosteric site was pre-occupied. [] Its efficacy in mediating intracellular Ca2+ elevation and phosphorylation of extracellular signal-regulated kinase 1/2 was selectively reduced by a specific mutation, F77I, in the M1 mAChR. []

Relevance: This compound exhibits structural similarity to 4-(2-chloro-6-fluorophenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone by sharing the core structure of a 3,4-dihydro-2(1H)-quinolinone ring. [] Both compounds feature a substitution at the 1-position of the quinolinone ring, although with different alkyl chains and terminal groups. [] While 77-LH-28-1 lacks the halogenated phenyl group present in the main compound, its similar core structure and substituted quinolinone ring highlight its relevance for understanding the structure-activity relationships within this chemical class.

1-[1-[4-(3-acetylaminopropoxy)benzoyl]-4-piperidyl]-3,4-dihydro-2(1H)-quinolinone (OPC-21268)

Compound Description: 1-[1-[4-(3-acetylaminopropoxy)benzoyl]-4-piperidyl]-3,4-dihydro-2(1H)-quinolinone (OPC-21268) acts as a potent antagonist of the V1a vasopressin receptor subtype. [, ] Studies have shown its ability to inhibit the binding of [3H]arginine vasopressin to the V1a receptor, highlighting its high affinity for this receptor subtype. [, ] Furthermore, OPC-21268 was found to penetrate deeply into the transmembrane region of the V2 vasopressin receptor, suggesting a unique binding mode compared to other nonpeptide antagonists. []

Relevance: OPC-21268 shares a structural resemblance to 4-(2-chloro-6-fluorophenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone by having the 3,4-dihydro-2(1H)-quinolinone core structure. [, ] While the substitution patterns on the quinolinone ring differ, both compounds feature complex alkyl chains at the 1-position, potentially influencing their binding interactions with specific receptors. [, ] The presence of a piperidine ring in OPC-21268 is another notable structural feature, although it is connected to the quinolinone differently compared to the piperazine ring in other related compounds.

(2S)1-[(2R 3S)-(5-chloro-3-(2-chlorophenyl)-1-(3,4-dimethoxybenzenesulfonyl)-3-hydroxy-2,3-dihydro-1H-indole-2-carbonyl)-pyrrolidine-2-carboxamide] (SR49059)

Compound Description: (2S)1-[(2R 3S)-(5-chloro-3-(2-chlorophenyl)-1-(3,4-dimethoxybenzenesulfonyl)-3-hydroxy-2,3-dihydro-1H-indole-2-carbonyl)-pyrrolidine-2-carboxamide] (SR49059) is a selective antagonist of the V1a vasopressin receptor subtype. [, ] It potently inhibits the binding of [3H]arginine vasopressin to the V1a receptor, demonstrating its high affinity for this receptor subtype. [, ] Unlike the quinolinone-containing compounds, SR49059 features a dihydroindole core structure, highlighting a different class of vasopressin receptor antagonists.

Relevance: While SR49059 does not share the core structure of a 3,4-dihydro-2(1H)-quinolinone, its classification as a vasopressin receptor antagonist, similar to OPC-21268, highlights its relevance in the context of potential therapeutic applications for compounds within this research. [, ] The presence of a halogenated phenyl group in SR49059, reminiscent of the 2-chloro-6-fluorophenyl substitution in the main compound, further suggests potential commonalities in their pharmacological profiles.

(2S,4R)-1-[5-chloro-1-[(2,4-dimethoxyphenyl)sulfonyl]-3-(2-methoxy-phenyl)-2-oxo-2,3-dihydro-1H-indol-3-yl]-4-hydroxy-N,N-dimethyl-2-pyrrolidine carboxamide (SSR149415)

Compound Description: (2S,4R)-1-[5-chloro-1-[(2,4-dimethoxyphenyl)sulfonyl]-3-(2-methoxy-phenyl)-2-oxo-2,3-dihydro-1H-indol-3-yl]-4-hydroxy-N,N-dimethyl-2-pyrrolidine carboxamide (SSR149415) is a selective antagonist of the V1b vasopressin receptor subtype. [, ] It demonstrates high potency in inhibiting the binding of [3H]arginine vasopressin to the V1b receptor, indicating its selective affinity for this receptor subtype. [, ] Similar to SR49059, SSR149415 possesses a dihydroindole core structure, distinguishing it from the quinolinone-based compounds.

Relevance: SSR149415, though lacking the 3,4-dihydro-2(1H)-quinolinone core, is relevant to this discussion due to its classification as a vasopressin receptor antagonist, specifically targeting the V1b subtype, unlike OPC-21268 and SR49059. [, ] This selectivity for a different vasopressin receptor subtype provides valuable insights for exploring the structure-activity relationships within this therapeutic class. Furthermore, the presence of a halogenated phenyl and methoxyphenyl groups in SSR149415 echoes the substitutions in 4-(2-chloro-6-fluorophenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone, suggesting potential commonalities in their binding affinities and pharmacological properties.

Properties

Product Name

4-(2-chloro-6-fluorophenyl)-7,8-dimethyl-3,4-dihydroquinolin-2(1H)-one

IUPAC Name

4-(2-chloro-6-fluorophenyl)-7,8-dimethyl-3,4-dihydro-1H-quinolin-2-one

Molecular Formula

C17H15ClFNO

Molecular Weight

303.8 g/mol

InChI

InChI=1S/C17H15ClFNO/c1-9-6-7-11-12(8-15(21)20-17(11)10(9)2)16-13(18)4-3-5-14(16)19/h3-7,12H,8H2,1-2H3,(H,20,21)

InChI Key

IZTRAUZYUVERJV-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(C=C1)C(CC(=O)N2)C3=C(C=CC=C3Cl)F)C

Canonical SMILES

CC1=C(C2=C(C=C1)C(CC(=O)N2)C3=C(C=CC=C3Cl)F)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.